

structural analogs and isomers of (5-bromo-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(5-Bromo-2-(trifluoromethyl)phenyl)methanol
Cat. No.:	B1474315

[Get Quote](#)

An In-Depth Technical Guide to the Structural Analogs and Isomers of **(5-bromo-2-(trifluoromethyl)phenyl)methanol**

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character that can profoundly influence a molecule's biological profile.^[1] ^[2] This guide provides a comprehensive technical exploration of **(5-bromo-2-(trifluoromethyl)phenyl)methanol**, a versatile chemical scaffold, and delves into the synthesis, characterization, and potential applications of its structural isomers and key analogs. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to illuminate the therapeutic potential resident within this class of compounds.

The Core Scaffold: **(5-bromo-2-(trifluoromethyl)phenyl)methanol**

The title compound, **(5-bromo-2-(trifluoromethyl)phenyl)methanol**, serves as our central point of reference. Its structure is characterized by a benzene ring substituted with three key

functional groups: a hydroxymethyl (-CH₂OH) group, a bromine atom (-Br), and a trifluoromethyl (-CF₃) group. The ortho positioning of the bulky and electron-withdrawing CF₃ group relative to the hydroxymethyl moiety, combined with the meta bromine, creates a distinct electronic and steric environment.

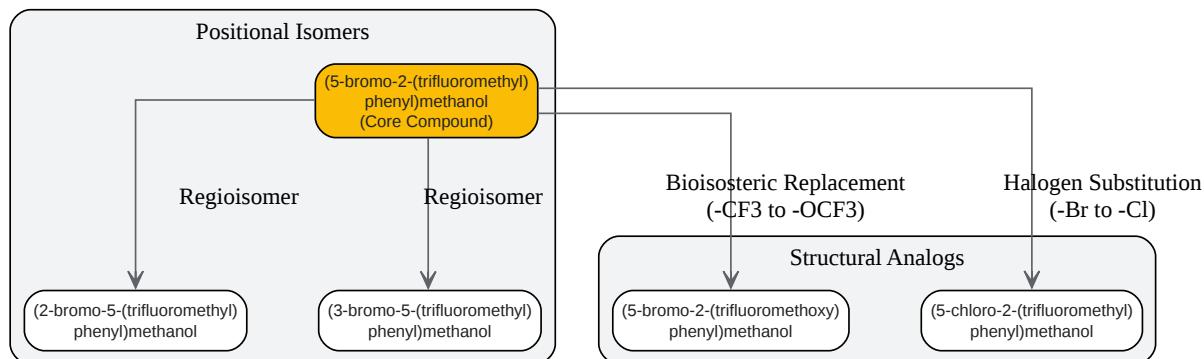
The presence of both bromine and trifluoromethyl groups is significant. Bromine can participate in halogen bonding and serves as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the CF₃ group is a well-established bioisostere for groups like methyl and isopropyl, known to enhance metabolic stability and cell membrane permeability.^[3]

Table 1: Physicochemical Properties of the Core Compound

Property	Value	Source
CAS Number	1214349-54-8	[4]
Molecular Formula	C ₈ H ₆ BrF ₃ O	[4]
Molecular Weight	255.03 g/mol	[4]
Appearance	Solid (typical)	N/A
Storage	Sealed, dry, room temperature	[4]

Positional Isomerism: A Study in Regiochemistry

The relative positions of the bromo, trifluoromethyl, and hydroxymethyl groups on the phenyl ring define a set of positional isomers, each with unique properties and synthetic accessibility. Understanding these isomers is critical, as even minor positional shifts can dramatically alter biological activity by changing the molecule's shape and how it interacts with a target protein.


Table 2: Comparison of Key Positional Isomers

Isomer Name	CAS Number	Key Structural Feature	Supplier Availability
(2-bromo-5-(trifluoromethyl)phenyl)methanol	869725-53-1	Br is ortho to -CH ₂ OH; CF ₃ is meta	TCI Chemicals, Parchem [5][6]
(3-bromo-5-(trifluoromethyl)phenyl)methanol	172023-97-1	Br and CF ₃ are meta to -CH ₂ OH	Sigma-Aldrich, Oakwood Chemical [7][8]
(5-bromo-2-(trifluoromethyl)phenyl)methanol	1214349-54-8	CF ₃ is ortho to -CH ₂ OH; Br is meta	Sunway Pharm Ltd [4]

The synthetic route to each isomer often dictates its availability and cost. For example, the starting material for (2-bromo-5-(trifluoromethyl)phenyl)methanol might be 2-bromo-5-(trifluoromethyl)benzoic acid, whereas the synthesis of our core compound would likely start from 5-bromo-2-(trifluoromethyl)benzoic acid or a related derivative.

Logical Relationship of Isomers and Analogs

The following diagram illustrates the relationship between the core compound, its key positional isomers, and a representative structural analog.

[Click to download full resolution via product page](#)

Caption: Relationship between the core compound, its isomers, and analogs.

Key Structural Analogs: Modifying for Effect

Structural analogs are compounds where specific functional groups of the parent molecule are replaced. This is a fundamental strategy in drug design to probe structure-activity relationships (SAR) and optimize properties.

The Trifluoromethoxy (-OCF₃) Analog

Replacing the trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group yields (5-bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 685126-86-7).^[9]

- Causality of the Change: The -OCF₃ group is also highly lipophilic and metabolically stable. However, it is considered a "super-lipophilic" group and is more of a conformational blocker due to the oxygen bridge. It has different electronic properties compared to -CF₃, being a strong π-donor and σ-acceptor, which can alter binding interactions with biological targets.

Halogen Substitution Analogs

Replacing the bromine atom with other halogens (e.g., Chlorine, Iodine) is another common analoging strategy.

- Causality of the Change: The size, electronegativity, and potential for halogen bonding vary down the halogen group. A chloro analog would be smaller and more electronegative, while an iodo analog would be larger and a better halogen bond donor. These changes can fine-tune binding affinity and specificity. Studies on related scaffolds have shown that chloro and bromo derivatives often exhibit potent biological activity.^{[10][11]}

Synthetic Strategies and Methodologies

The synthesis of these compounds typically involves a multi-step process, most commonly the reduction of a corresponding carboxylic acid or aldehyde precursor.

General Synthetic Workflow

A robust and widely applicable method is the reduction of a substituted benzoic acid. The choice of starting material is the primary determinant of the final isomeric configuration.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for substituted benzyl alcohols.

Protocol 4.1: Synthesis of (5-bromo-2-(trifluoromethyl)phenyl)methanol

This protocol describes a representative synthesis via the reduction of the corresponding benzoic acid.

Materials:

- 5-bromo-2-(trifluoromethyl)benzoic acid
- Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO4)
- Ethyl Acetate (EtOAc)
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

- Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-(trifluoromethyl)benzoic acid (e.g., 10 mmol). Dissolve the acid in 50 mL of anhydrous THF.
- Cooling: Cool the solution to 0 °C using an ice bath.
 - Expert Insight: Cooling is crucial to moderate the exothermic reaction between the borane complex and the carboxylic acid, preventing side reactions and ensuring controlled reduction.
- Addition of Reducing Agent: Slowly add the 1 M solution of BH3-THF (e.g., 12 mmol, 1.2 equivalents) to the stirred solution via a dropping funnel over 30 minutes.
 - Expert Insight: Borane is a selective reducing agent that efficiently reduces carboxylic acids to alcohols without affecting the aromatic ring or the halogen. A slight excess ensures the reaction goes to completion.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess borane and hydrolyze the borate ester intermediate. Vigorous gas evolution (hydrogen) will be observed. Continue addition until the gas evolution ceases.
 - Trustworthiness: This step is self-validating. The cessation of bubbling provides a clear visual endpoint for the quenching process, ensuring safety and completion.
- Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of EtOAc and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO3, and 50 mL of brine.
 - Expert Insight: The acid wash removes any remaining borane residues. The bicarbonate wash removes any unreacted starting acid. The brine wash helps to break any emulsions and begins the drying process.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **(5-bromo-2-(trifluoromethyl)phenyl)methanol**.
- Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Significance and Potential Applications

Compounds containing both trifluoromethyl and halogen substituents are prevalent in pharmaceuticals and agrochemicals. The unique combination of properties imparted by these groups makes them attractive scaffolds for targeting a range of biological processes.[\[1\]](#)

- Antimicrobial Activity: Several studies have shown that pyrazole derivatives incorporating bromo and trifluoromethyl-substituted phenyl rings are potent growth inhibitors of antibiotic-resistant Gram-positive bacteria, including MRSA.[\[11\]](#) In some cases, the combination of bromo and trifluoromethyl substitutions resulted in the most potent compounds within a series.[\[11\]](#)
- Anticancer Activity: Trifluoromethyl-containing phenols are known to exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival.[\[1\]](#) The metabolic stability conferred by the CF₃ group can prolong the half-life of a drug, enhancing its therapeutic effect.[\[12\]](#)
- Anti-inflammatory Activity: Related structures have also demonstrated anti-inflammatory effects, suggesting potential applications in treating chronic inflammatory diseases.[\[13\]](#)

Table 3: Representative Biological Activity of Related Scaffolds

Compound Class	Specific Substitution	Target/Activity	Potency (MIC/IC50)	Reference
Pyrazole Derivative	Bromo and trifluoromethyl	Antibacterial (S. aureus)	0.78 µg/mL	[11]
Pyrazole Derivative	Dichloro aniline	Antibacterial (MRSA)	0.5 µg/mL	[10]
Trifluoromethyl-isoxazole	3,4-dimethoxyphenyl	Anticancer (MCF-7)	2.63 µM	[1]

The data clearly indicates that the bromo-trifluoromethyl-phenyl motif is a "privileged structure" in the design of potent bioactive molecules. The specific compound, **(5-bromo-2-(trifluoromethyl)phenyl)methanol**, and its isomers represent valuable starting points for the development of new chemical entities in these therapeutic areas.

Conclusion

(5-bromo-2-(trifluoromethyl)phenyl)methanol and its related isomers and analogs constitute a rich chemical space for exploration in drug discovery and materials science. The strategic placement of the hydroxymethyl, bromo, and trifluoromethyl groups provides a foundation for developing molecules with enhanced metabolic stability, potent biological activity, and tunable physicochemical properties. The synthetic accessibility of these scaffolds, coupled with their proven value in generating potent antimicrobial and anticancer agents, ensures their continued relevance for researchers and scientists. This guide has provided a foundational overview, from isomeric differentiation to synthetic strategy and biological context, to empower professionals in their pursuit of novel chemical solutions to pressing scientific challenges.

References

- Al-Dies, A. M., et al. (2020). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [\[Link\]](#)
- Thumar, N. J., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- MySkinRecipes. (n.d.). (3-Bromo-5-(trifluoromethyl)phenyl)methanol. MySkinRecipes. [\[Link\]](#)
- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [\[Link\]](#)

- Tok, F., et al. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)
- Rai, G., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. [\[Link\]](#)
- Oakwood Chemical. (n.d.). (3-Bromo-5-(trifluoromethyl)phenyl)methanol. Oakwood Chemical. [\[Link\]](#)
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [\[Link\]](#)
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [5-bromo-2-(trifluoromethyl)phenyl]methanol - CAS:1214349-54-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. parchem.com [parchem.com]
- 6. [2-Bromo-5-(trifluoromethyl)phenyl]methanol | 869725-53-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. (3-Bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 [sigmaaldrich.com]
- 8. (3-Bromo-5-(trifluoromethyl)phenyl)methanol [oakwoodchemical.com]
- 9. (5-bromo-2-(trifluoromethoxy)phenyl)methanol | 685126-86-7 [chemicalbook.com]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria | MDPI [mdpi.com]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [structural analogs and isomers of (5-bromo-2-(trifluoromethyl)phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1474315#structural-analogs-and-isomers-of-5-bromo-2-trifluoromethyl-phenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com